molecular formula C12H16ClN3O2 B8787862 Ethyl 5-chloro-6-(piperazin-1-YL)nicotinate CAS No. 401566-70-9

Ethyl 5-chloro-6-(piperazin-1-YL)nicotinate

Cat. No. B8787862
M. Wt: 269.73 g/mol
InChI Key: QIVGFFFDXDKKOO-UHFFFAOYSA-N
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Patent
US07662830B2

Procedure details

Dissolve a solution of 4-(3-chloro-5-ethoxycarbonyl-pyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester (7.78 g, 0.021 mol) in dioxane, and then add a solution of 4M HCl/dioxane (12 mL). Stir at 50° C. for 2 h, and then add additional 4M HCl/dioxane (5 mL) and stir for an additional 1 h. Cool the mixture in ice, collect the precipitate and wash with ether. Prepare the freebase by partitioning between EtOAc and 10% NaOH solution. Dry the organic layer (Na2SO4) and concentrate under reduced pressure to give the title compound.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[C:19]([Cl:20])=[CH:18][C:17]([C:21]([O:23][CH2:24][CH3:25])=[O:22])=[CH:16][N:15]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.Cl.O1CCOCC1>O1CCOCC1>[CH2:24]([O:23][C:21](=[O:22])[C:17]1[CH:18]=[C:19]([Cl:20])[C:14]([N:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)=[N:15][CH:16]=1)[CH3:25] |f:1.2|

Inputs

Step One
Name
Quantity
7.78 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=NC=C(C=C1Cl)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
Cl.O1CCOCC1
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
Cl.O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
Stir at 50° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stir for an additional 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture in ice
CUSTOM
Type
CUSTOM
Details
collect the precipitate
WASH
Type
WASH
Details
wash with ether
CUSTOM
Type
CUSTOM
Details
Prepare the freebase
CUSTOM
Type
CUSTOM
Details
by partitioning between EtOAc and 10% NaOH solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(C1=CN=C(C(=C1)Cl)N1CCNCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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